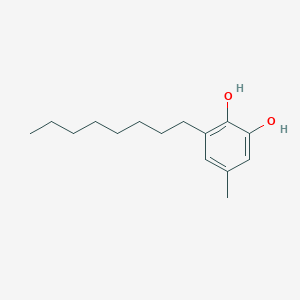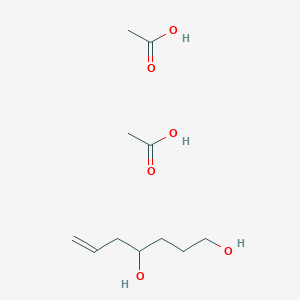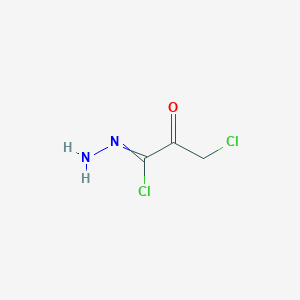
3-Chloro-2-oxopropanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-oxopropanehydrazonoyl chloride is a chemical compound with the molecular formula C3H3Cl2N2O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is particularly significant in the field of organic chemistry due to its ability to participate in a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxopropanehydrazonoyl chloride typically involves the reaction of hydrazine derivatives with chlorinated acyl chlorides. One common method includes the reaction of 3-chloro-2-oxopropanoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-oxopropanehydrazonoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with various amines to form hydrazones and other condensation products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-2-oxopropanehydrazonoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can be readily displaced by nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyltrimethylammonium chloride: This compound is similar in structure but contains a hydroxyl group instead of a carbonyl group.
N-(3-chloro-2-methylphenyl)-2-oxopropanehydrazonoyl chloride: This compound has a similar hydrazonoyl chloride structure but with a different aromatic substitution pattern.
Uniqueness
3-Chloro-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrazones makes it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
277298-57-4 |
|---|---|
Molecular Formula |
C3H4Cl2N2O |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
3-chloro-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C3H4Cl2N2O/c4-1-2(8)3(5)7-6/h1,6H2 |
InChI Key |
FJKNGLQXXHMJPX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(=NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
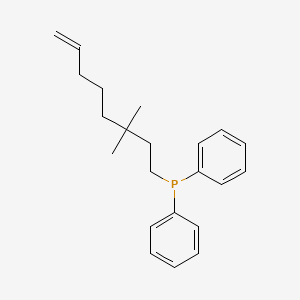
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
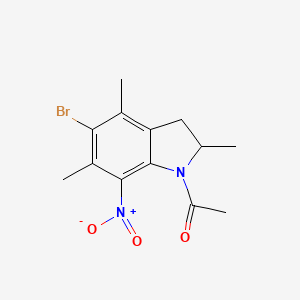
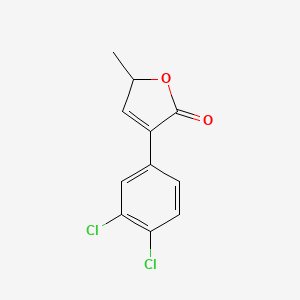
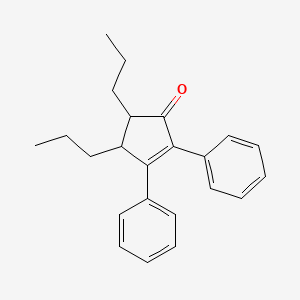
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
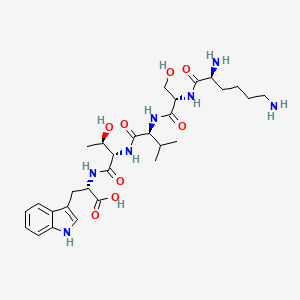
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)

![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
